1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)

5-HT3 receptor antagonist enantioselectivity quinuclidine scaffold

(3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile (CAS 604803-75-0), also referred to as (S)-quinuclidine-3-carbonitrile, is the enantiomerically pure S-form of the quinuclidine-3-carbonitrile scaffold. This chiral bicyclic amine bears a nitrile substituent at the 3-position of the quinuclidine cage, yielding a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B12275148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C#N
InChIInChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m1/s1
InChIKeyICSMHHPNBLZOLB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile (S-Quinuclidine-3-carbonitrile) Procurement-Relevant Identity


(3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile (CAS 604803-75-0), also referred to as (S)-quinuclidine-3-carbonitrile, is the enantiomerically pure S-form of the quinuclidine-3-carbonitrile scaffold . This chiral bicyclic amine bears a nitrile substituent at the 3-position of the quinuclidine cage, yielding a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1]. The compound serves as a critical chiral building block and pharmacophoric core in the synthesis of 5-HT₃ receptor antagonists, muscarinic receptor ligands, and cysteine protease inhibitors [2]. Commercially, the S-enantiomer is supplied at purities typically ≥98% .

Why the (3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile Enantiomer Cannot Be Substituted by Racemate or R-Form


Interchanging (3S)-1-azabicyclo[2.2.2]octane-3-carbonitrile with its racemate, the (3R)-enantiomer (CAS 604803-77-2), or positional isomers such as the 2-carbonitrile derivatives is scientifically invalid. In 5-HT₃ receptor pharmacology, the enantioselectivity of the quinuclidine scaffold is target-dependent: o-alkoxy benzamide and naphthalene-derived quinuclidine 5-HT₃ antagonists consistently show the highest potency residing in the (S)-isomers, whereas certain naphthalimide congeners invert enantiopreference to the (R)-form [1]. This context-dependent enantioselectivity means that use of racemic material introduces an uncontrolled variable, potentially yielding a 50% inactive or antagonistic component. Additionally, the 2-carbonitrile regioisomers (e.g., (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile) are employed in entirely distinct target classes such as antibacterial dihydrofolate reductase inhibitors , rendering them unsuitable surrogates for the 3-substituted scaffold.

Quantitative Differentiation Evidence for (3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile vs. Comparator Compounds


Enantiomer-Dependent 5-HT₃ Receptor Pharmacophore: S-Configuration Confers Highest Potency in Benzamide and Naphthalene Series

In a systematic evaluation of quinuclidine-derived 5-HT₃ receptor antagonists, the (S)-enantiomers of both o-alkoxy benzamide and naphthalene derivatives consistently exhibited the highest receptor potency across all derivatives tested, mirroring the enantiopreference observed with the clinical 5-HT₃ antagonist zacopride. Critically, introduction of an additional carbonyl function (1,2-naphthalimide series) inverted enantioselectivity, with activity then residing predominantly in the (R)-enantiomer [1]. This demonstrates that the (3S)-quinuclidine-3-carbonitrile core is the mandatory chiral precursor for benzamide/naphthalene-class 5-HT₃ antagonist programs, whereas the (3R)-form is required for naphthalimide-based programs.

5-HT3 receptor antagonist enantioselectivity quinuclidine scaffold

Chiral HPLC Enantioseparation: Validated Method for Quantifying (S)- vs. (R)-Quinuclidine-3-carbonitrile Enantiomeric Excess

A dedicated HPLC method for the enantiomeric separation of substituted quinuclidines, including quinuclidine-3-carbonitrile enantiomers, has been developed using an acetylated β-cyclodextrin bonded stationary phase after borane-THF complexation [1]. This method enables direct quantification of enantiomeric excess (ee) for the (3S)- and (3R)-forms. Commercially, the (S)-enantiomer (CAS 604803-75-0) is supplied at ≥98% purity , while the racemate (CAS 51627-76-0) is typically offered at ≥95% purity , meaning the racemate contains up to ~47.5% of the potentially undesired enantiomer depending on the synthetic program.

enantiomeric purity chiral HPLC quality control

Physicochemical Differentiation: Computed LogD and Solubility Parameters Distinguish Quinuclidine-3-carbonitrile from Non-Nitrile and 2-Substituted Analogues

The quinuclidine-3-carbonitrile scaffold (racemate data) exhibits a computed LogD (pH 7.4) of 0.13, a LogD (pH 5.5) of -1.26, and a LogP of 0.29 [1]. The topological polar surface area (TPSA) is 27.03 Ų, with zero hydrogen bond donors and two hydrogen bond acceptors . By contrast, the 3-hydroxy analogue (3-hydroxyquinuclidine-3-carbonitrile) introduces an additional H-bond donor and increases TPSA, while the 2-carbonitrile regioisomers maintain the same formula but alter the vector of the nitrile group, affecting molecular recognition [2]. These computed parameters are directly relevant for predicting CNS penetration, solubility, and permeability in lead optimization.

physicochemical properties LogD solubility lead optimization

Evidence-Backed Application Scenarios for (3S)-1-Azabicyclo[2.2.2]octane-3-carbonitrile Procurement


Chiral Building Block for 5-HT₃ Receptor Antagonist Lead Optimization (Benzamide and Naphthalene Chemotypes)

Medicinal chemistry teams developing 5-HT₃ antagonists based on o-alkoxy benzamide or naphthalene quinuclidine scaffolds require enantiopure (3S)-1-azabicyclo[2.2.2]octane-3-carbonitrile as the chiral amine precursor. Literature evidence demonstrates that in these chemotypes, the highest 5-HT₃ receptor potency consistently resides in the (S)-enantiomer [1]. Using racemic material or the (R)-enantiomer would introduce 50% inactive or suboptimal stereoisomer, confounding SAR interpretation and reducing assay window.

Enantiopure Nitrile Precursor for Cathepsin C and Cysteine Protease Inhibitor Programs

The quinuclidine-3-carbonitrile scaffold has been identified as a core structure in cathepsin C inhibitor discovery, where the nitrile group serves as a reversible electrophilic warhead targeting the active-site cysteine [1]. The (3S)-enantiomer provides a defined chiral environment for downstream derivatization at the 3-position (e.g., 3-amino or 3-alkoxy substitutions), enabling stereochemically controlled inhibitor design .

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

The established HPLC method for quinuclidine enantiomer separation using an acetylated β-cyclodextrin column requires authenticated (3S)- and (3R)-enantiomer standards [1]. Procurement of certified (3S)-1-azabicyclo[2.2.2]octane-3-carbonitrile (CAS 604803-75-0, ≥98% purity) enables quality control laboratories to construct calibration curves, validate system suitability, and accurately determine the enantiomeric excess of in-house synthesized or commercially sourced batches.

Physicochemical Probe for CNS Drug Design: Evaluating the Quinuclidine-Nitrile Pharmacophore

With a LogD (pH 7.4) of 0.13, zero hydrogen bond donors, and a TPSA of 27.03 Ų [1], the quinuclidine-3-carbonitrile core occupies a favorable CNS drug-like property space. Computational and medicinal chemistry groups use this scaffold as a starting point to assess the impact of 3-position derivatization on CNS penetration, solubility, and metabolic stability, leveraging the (3S)-enantiomer for stereospecific SAR studies.

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